(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate
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Overview
Description
The compound (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon framework. The presence of multiple chiral centers and functional groups makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of functional groups: Hydroxyl and acetate groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using reagents like osmium tetroxide or hydrogen peroxide, while acetylation can be done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the acetate group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate depends on its interaction with molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting transcription factors and gene expression to regulate cellular functions.
Comparison with Similar Compounds
(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate: can be compared with other similar compounds in the cyclopenta[a]phenanthrene family:
This compound: Unique due to its specific functional groups and stereochemistry.
Other cyclopenta[a]phenanthrene derivatives: May have different functional groups or stereochemistry, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(10R,13S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
OQHMNEGOKQMOFM-WRZXQAEKSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C |
Origin of Product |
United States |
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